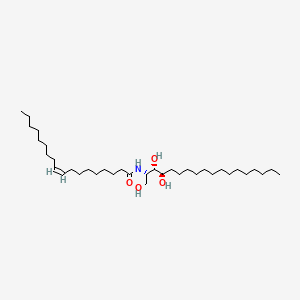

Ceramide NP

Description

Properties

CAS No. |

178436-06-1 |

|---|---|

Molecular Formula |

C36H71NO4 |

Molecular Weight |

582.0 g/mol |

IUPAC Name |

(Z)-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadec-9-enamide |

InChI |

InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,33-34,36,38-39,41H,3-16,19-32H2,1-2H3,(H,37,40)/b18-17-/t33-,34+,36-/m0/s1 |

InChI Key |

ATGQXSBKTQANOH-UWVGARPKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Ceramide NP Biosynthesis in Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are the cornerstone of the skin's permeability barrier, with Ceramide NP (composed of a non-hydroxy fatty acid and a phytosphingosine (B30862) base) being a critical molecular species for maintaining stratum corneum integrity and hydration. Dysregulation of its synthesis is implicated in various dermatological conditions, including atopic dermatitis and ichthyosis. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway within epidermal keratinocytes. It details the enzymatic steps of the de novo, sphingomyelin (B164518) hydrolysis, and glucosylceramide hydrolysis pathways, presents quantitative data on ceramide abundance and enzyme kinetics, and offers comprehensive experimental protocols for studying these processes. Furthermore, this guide includes detailed visualizations of the core biosynthetic and regulatory pathways to facilitate a deeper understanding for researchers and professionals in dermatology and drug development.

Introduction: The Central Role of this compound in Epidermal Barrier Function

The epidermis, the outermost layer of the skin, provides a vital barrier against environmental insults and prevents excessive transepidermal water loss (TEWL). This function is primarily attributed to the unique lipid-rich extracellular matrix of the stratum corneum (SC), the terminal layer of the epidermis. This matrix is meticulously organized into lamellar structures composed of a precise mixture of ceramides, cholesterol, and free fatty acids.

Ceramides constitute the largest portion of this lipid matrix by weight (over 50%) and are characterized by immense molecular diversity.[1] They are composed of a sphingoid base linked to a fatty acid via an amide bond.[2] this compound, which consists of a non-hydroxy fatty acid (N) linked to a phytosphingosine (P) base, is one of the most abundant and essential ceramide classes in the human stratum corneum.[3] Its unique structure contributes significantly to the formation of stable, impermeable lipid lamellae. A deficiency in this compound and other very-long-chain ceramides has been directly linked to barrier dysfunction seen in inflammatory skin diseases, making its biosynthetic pathway a key target for therapeutic intervention.[4]

Core Biosynthetic Pathways of this compound in Keratinocytes

This compound is generated in keratinocytes through three primary pathways, with the de novo synthesis pathway being the most significant for establishing the epidermal barrier.[2][5]

De Novo Synthesis Pathway

The de novo synthesis of ceramides occurs primarily in the endoplasmic reticulum (ER) of keratinocytes in the stratum spinosum and granulosum.[2][6] This multi-step enzymatic cascade builds the ceramide molecule from basic precursors.

-

Condensation: The pathway begins with the rate-limiting condensation of L-serine and Palmitoyl-CoA, catalyzed by Serine Palmitoyltransferase (SPT) , to form 3-ketosphinganine.[6][7][8]

-

Reduction: 3-ketosphinganine is rapidly reduced to sphinganine (B43673) (dihydrosphingosine) by 3-Ketodihydrosphingosine Reductase (KDSR) in an NADPH-dependent reaction.[6][7][8]

-

N-Acylation: Sphinganine is acylated by a specific Ceramide Synthase (CerS) . For the synthesis of this compound and other ceramides containing very-long-chain fatty acids (VLCFAs, ≥C22), Ceramide Synthase 3 (CerS3) is the exclusive and critical enzyme.[9][10] CerS3 demonstrates high selectivity for very- and ultra-long-chain fatty acyl-CoAs (C22-C34).[10][11] This reaction forms dihydroceramide (B1258172) (e.g., Dihydrothis compound).

-

Desaturation & Hydroxylation: Finally, a double bond is introduced into the sphingoid base by Dihydroceramide Desaturase (DEGS1) to form the mature ceramide. The phytosphingosine base characteristic of this compound is formed through hydroxylation steps.

These newly synthesized ceramides are then transported from the ER to the Golgi apparatus, where they can be further processed into glucosylceramides and sphingomyelins.[2]

Sphingomyelin Hydrolysis Pathway

Ceramides can also be generated through the hydrolysis of sphingomyelin (SM), a process catalyzed by sphingomyelinases (SMases) .[2] In the epidermis, this pathway is particularly active at the transition from the stratum granulosum to the stratum corneum. As lamellar bodies secrete their contents into the extracellular space, acid SMase (aSMase) becomes active in the acidic environment and hydrolyzes SM to generate ceramides, contributing to the formation of the lipid lamellae.[12]

Glucosylceramide Hydrolysis Pathway

This is a major pathway for ceramide generation within the stratum corneum itself.[5][13] Ceramides synthesized de novo are converted to glucosylceramides (GlcCer) in the Golgi. These GlcCer are then packaged into lamellar bodies along with the enzyme β-glucocerebrosidase (GBA) .[14] Upon secretion of the lamellar body contents, GBA cleaves the glucose moiety from GlcCer, releasing the final ceramide that incorporates into the extracellular lipid matrix.[5][13] This extracellular processing is crucial for the proper assembly of the skin barrier.

Quantitative Data on this compound Biosynthesis

Quantitative analysis of ceramides is essential for understanding skin health and disease. The following tables summarize key data regarding ceramide abundance and enzyme kinetics.

Table 1: Relative Abundance of Ceramide Classes in Human Stratum Corneum (Healthy vs. Atopic Dermatitis)

| Ceramide Class | Abbreviation | Healthy Skin (mol %)[4] | Atopic Dermatitis (Non-lesional) (mol %)[4] |

| This compound | [NP] | ~22% | Significantly Decreased |

| Ceramide NS | [NS] | ~14% | No Significant Change |

| Ceramide NH | [NH] | ~16% | Significantly Decreased |

| Ceramide AS | [AS] | ~8% | No Significant Change |

| Ceramide AP | [AP] | ~7% | No Significant Change |

| Ceramide EOS | [EOS] | ~9% | Significantly Decreased |

| Others | - | ~24% | Variable Changes |

Note: Values are approximate and can vary based on analytical methods, anatomical site, and individual factors. The key finding in AD is a significant reduction in ceramides containing phytosphingosine (P) and very-long-chain fatty acids.

Table 2: Kinetic Parameters of Key Enzymes in this compound Biosynthesis

| Enzyme | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Source |

| Ceramide Synthase 3 (CerS3) | Sphinganine | 1.7 µM | Not Reported | [15] |

| Ceramide Synthase 3 (CerS3) | Acyl-CoA (e.g., C24:0, C26:0) | Not Reported | Not Reported | - |

Note: While CerS3 shows high selectivity for very-long-chain acyl-CoAs, specific Km and Vmax values for these substrates are not widely reported in the literature.[10][11]

Experimental Protocols for Studying this compound Biosynthesis

Investigating the this compound pathway requires robust methodologies. This section provides detailed protocols for key experiments.

Protocol 1: Culturing Human Epidermal Keratinocytes

This protocol is for establishing and maintaining primary human epidermal keratinocytes (HEK) for subsequent experiments.

-

Media Preparation: Use a serum-free keratinocyte growth medium (e.g., KGM-2 or EpiLife) supplemented with a growth supplement kit containing bovine pituitary extract (BPE), human epidermal growth factor (hEGF), insulin, and hydrocortisone.[2][12] Adjust the calcium chloride concentration as needed to maintain cells in a proliferative state (low calcium, ~0.05-0.15 mM) or to induce differentiation (high calcium, >1.2 mM).

-

Thawing Cryopreserved Cells: Rapidly thaw a vial of cryopreserved HEKs in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed medium. Centrifuge at 220 x g for 5 minutes.[12]

-

Plating Cells: Aspirate the supernatant and resuspend the cell pellet in fresh medium. Plate the cells onto culture flasks or dishes pre-coated with a matrix such as collagen or a commercial coating solution.[5] A typical seeding density is 5,000 - 7,500 cells per cm².[12]

-

Incubation and Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[13] Change the medium every 2-3 days. Cells should be passaged when they reach 70-80% confluency.

-

Passaging: Wash the monolayer with a balanced salt solution (e.g., HBSS). Add a trypsin/EDTA solution and incubate for several minutes at 37°C until cells detach.[12][13] Neutralize the trypsin with trypsin inhibitor or a serum-containing medium, collect the cells, centrifuge, and re-plate as described above.

Protocol 2: Lipid Extraction from Keratinocytes (Bligh & Dyer Method)

This protocol describes the extraction of total lipids from cultured keratinocytes.

-

Cell Harvesting: Wash the keratinocyte monolayer (e.g., in a 60 mm dish) twice with cold phosphate-buffered saline (PBS). Scrape the cells into 1 mL of PBS and transfer to a glass tube.

-

Solvent Addition (Single Phase): To the 1 mL aqueous cell suspension, add 3.75 mL of a chloroform (B151607):methanol (B129727) (1:2, v/v) mixture. Vortex vigorously for 10-15 minutes to ensure thorough mixing and cell lysis. This creates a single-phase system.[16]

-

Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of water and vortex again for 1 minute.[16]

-

Centrifugation: Centrifuge the mixture at 1,000 rpm for 5 minutes at room temperature to separate the phases. Three layers will form: an upper aqueous (methanol/water) phase, a middle layer of precipitated protein, and a lower organic (chloroform) phase containing the lipids.[16]

-

Lipid Collection: Carefully insert a glass Pasteur pipette through the upper phase and protein disk and collect the lower chloroform phase. Transfer it to a new clean glass tube.[16]

-

Drying: Evaporate the chloroform under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).[17]

-

Storage: Store the dried lipid extract at -80°C under an inert atmosphere (e.g., argon or nitrogen) until analysis.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the targeted quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry.

-

Sample Preparation: Reconstitute the dried lipid extract from Protocol 2 in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., methanol or a chloroform/methanol mixture). Spike the sample with an appropriate internal standard (e.g., C17:0-Ceramide) for accurate quantification.[18]

-

Chromatographic Separation (LC):

-

Column: Use a reversed-phase C18 column suitable for lipid analysis.

-

Mobile Phase: Employ a gradient elution using two solvents. For example, Mobile Phase A: water with 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid. Mobile Phase B: methanol with 1 mM ammonium formate and 0.2% formic acid.[18]

-

Gradient: Start with a higher percentage of A and gradually increase the percentage of B to elute lipids based on their polarity.

-

Flow Rate: A typical flow rate is 0.1-0.4 mL/min.

-

Injection Volume: Inject 5-10 µL of the reconstituted sample.[19]

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: For each this compound species of interest, define a specific precursor-to-product ion transition. The precursor ion will be the [M+H]⁺ or [M+H-H₂O]⁺ adduct of the ceramide, and the product ion will typically be the sphingoid base fragment.

-

-

Quantification: Generate a standard curve using synthetic this compound standards of known concentrations. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. Calculate the concentration of this compound in the unknown samples by interpolating from this standard curve.

Protocol 4: Ceramide Synthase 3 (CerS3) Activity Assay (Fluorescent Method)

This protocol describes an in vitro assay to measure the activity of CerS3 in cell lysates.

-

Lysate Preparation: Homogenize cultured keratinocytes or transfected cells overexpressing CerS3 in a lysis buffer (e.g., 20 mM HEPES pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT) containing protease inhibitors. Determine the protein concentration using a BCA or Bradford assay.

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture. For a 20 µL final volume:

-

Incubation: Incubate the reaction at 37°C for 10-60 minutes. The reaction time should be within the linear range of product formation.[17]

-

Reaction Termination: Stop the reaction by adding 100 µL of methanol. Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.

-

Analysis by HPLC:

-

Transfer the supernatant to an HPLC vial.

-

Separate the fluorescent substrate (NBD-sphinganine) from the product (NBD-dihydroceramide) using a reversed-phase C18 column and an isocratic mobile phase (e.g., methanol with 1% formic acid).[17]

-

Detect the fluorescent compounds using a fluorescence detector (Excitation: ~467 nm, Emission: ~538 nm for NBD).

-

-

Quantification: Calculate the amount of NBD-dihydroceramide formed by integrating the peak area and comparing it to a standard curve of the fluorescent product. Express activity as pmol/min/mg protein.

Protocol 5: Gene Expression Analysis of CERS3 by qPCR

This protocol details the measurement of CERS3 mRNA levels in keratinocytes.

-

RNA Isolation: Extract total RNA from cultured keratinocytes using a suitable kit (e.g., RNeasy Mini Kit) or TRIzol reagent, according to the manufacturer's instructions.[5] Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.[1]

-

qPCR Reaction: Prepare the qPCR reaction mix in a 96-well plate. For each 20 µL reaction:

-

10 µL of 2x SYBR Green Master Mix.

-

1 µL of cDNA template.

-

1 µL of Forward Primer (10 µM stock).

-

1 µL of Reverse Primer (10 µM stock).

-

7 µL of nuclease-free water.

-

-

Primer Sequences for Human CERS3:

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with the following typical conditions:

-

Initial Denaturation: 95°C for 10 minutes.

-

Cycling (40 cycles):

-

95°C for 15 seconds (Denaturation).

-

60°C for 1 minute (Annealing/Extension).[7]

-

-

Melt Curve Analysis: To verify the specificity of the product.

-

-

Data Analysis: Calculate the relative expression of CERS3 using the comparative CT (ΔΔCT) method, normalizing the CT value of CERS3 to the CT value of the reference gene.[5]

Visualization of Workflows and Pathways

Regulation of this compound Biosynthesis

The synthesis of this compound is tightly regulated to meet the demands of barrier formation and maintenance, particularly during keratinocyte differentiation. A key regulatory hub involves the Peroxisome Proliferator-Activated Receptors (PPARs) .

PPARα and PPARβ/δ are nuclear receptors that, when activated by ligands (such as fatty acids), function as transcription factors. Activation of PPARα and PPARβ/δ in keratinocytes leads to the upregulation of genes involved in lipid synthesis and trafficking. This includes genes encoding enzymes for ceramide processing, such as β-glucocerebrosidase (GBA) and sphingomyelinases (SMPD) , as well as the lipid transporter ABCA12 .[14] By stimulating the expression of these key genes, PPAR activation effectively increases the overall production of ceramides, thereby enhancing skin barrier function.[14]

Clinical Relevance and Therapeutic Targeting

The critical role of this compound in skin barrier function makes its biosynthetic pathway a prime target for therapeutic intervention in dermatology.

-

Atopic Dermatitis (AD): The skin of AD patients is characterized by a significant reduction in total ceramides, with a pronounced deficiency in very-long-chain species, including this compound.[4] This deficiency compromises the barrier, leading to increased TEWL, dryness, and enhanced susceptibility to allergens and irritants. Topical formulations containing synthetic ceramides, including this compound, aim to replenish this deficiency and restore barrier integrity.

-

Ichthyosis: Certain forms of autosomal recessive congenital ichthyosis (ARCI) are directly caused by mutations in genes of the ceramide biosynthesis pathway. Mutations in CERS3 lead to a complete loss of ultra-long-chain ceramides, resulting in a severe and often lethal disruption of the skin barrier.[8][9] This highlights the indispensable role of CerS3 in skin health.

-

Therapeutic Strategies: Drug development efforts are focused on identifying small molecules that can modulate the activity of key enzymes in the pathway. Activators of CerS3 or regulators like PPARs could potentially increase endogenous ceramide production. Conversely, in diseases characterized by ceramide overproduction (e.g., in some metabolic disorders), inhibitors of specific ceramide synthases may be beneficial.

Conclusion

The biosynthesis of this compound in keratinocytes is a complex, tightly regulated process that is fundamental to the construction and maintenance of the epidermal permeability barrier. The de novo synthesis pathway, orchestrated by a series of enzymes including the critical Ceramide Synthase 3, is the primary source of the very-long-chain ceramides essential for skin health. Understanding the quantitative aspects, regulatory networks, and clinical implications of this pathway is paramount for developing next-generation dermatological therapies aimed at correcting barrier defects in diseases like atopic dermatitis and ichthyosis. The protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing this critical field.

References

- 1. Identification and validation of reference genes for expression studies in human keratinocyte cell lines treated with and without interferon-γ – a method for qRT-PCR reference gene determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]

- 3. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. protocols.io [protocols.io]

- 7. origene.com [origene.com]

- 8. Mutations in CERS3 Cause Autosomal Recessive Congenital Ichthyosis in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Loss of ceramide synthase 3 causes lethal skin barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CERS3 | Abcam [abcam.com]

- 12. Development of Human Skin Equivalents with Inducible Ceramide Depletion for In Vitro Modeling of Lipid Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. avantiresearch.com [avantiresearch.com]

- 16. researchgate.net [researchgate.net]

- 17. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. EC 2.3.1.298 [iubmb.qmul.ac.uk]

The Pivotal Role of Ceramide NP in Stratum Corneum Lipid Organization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary barrier protecting the body from desiccation and external insults. This crucial function is largely attributed to its unique lipid composition, organized into highly ordered lamellar structures. Among the diverse lipid species, Ceramide NP (N-stearoyl-phytosphingosine) is a cornerstone of this barrier. This technical guide provides an in-depth analysis of the role of this compound in the structural organization and biophysical properties of the SC lipid matrix. We will delve into the quantitative impact of this compound on lipid lamellar phases, present detailed methodologies for key experimental techniques used in its study, and visualize the intricate relationships and pathways involving this essential lipid.

Introduction: The Significance of this compound in Skin Barrier Function

The "brick and mortar" model of the stratum corneum aptly describes its structure, with corneocytes (bricks) embedded in a lipid-rich intercellular matrix (mortar). This mortar is predominantly composed of ceramides (B1148491), cholesterol, and free fatty acids in a roughly equimolar ratio.[1][2] Ceramides, a heterogeneous class of sphingolipids, are the most abundant lipid component by mass, constituting approximately 50% of the SC lipids.[3]

This compound, a specific subtype featuring a non-hydroxy fatty acid (stearic acid) attached to a phytosphingosine (B30862) base, is one of the most prevalent ceramides in the human stratum corneum.[4][5] Its unique molecular structure, with a hydrophilic head group and hydrophobic tails, allows it to seamlessly integrate into the lipid lamellae.[6] The presence and proper organization of this compound are critical for:

-

Maintaining Lamellar Integrity: this compound, in conjunction with cholesterol and free fatty acids, self-assembles into the characteristic long and short periodicity phases (LPP and SPP) of the SC lipid matrix.[7]

-

Regulating Water Permeability: The highly ordered lipid structures formed with this compound create a formidable barrier to transepidermal water loss (TEWL), thus maintaining skin hydration.[6]

-

Influencing Mechanical Properties: The dense packing of lipids, facilitated by this compound, contributes to the resilience and flexibility of the skin.

Alterations in the concentration and composition of ceramides, including this compound, are implicated in various skin disorders characterized by a compromised barrier, such as atopic dermatitis and psoriasis.[8] Therefore, a thorough understanding of the role of this compound is paramount for the development of effective dermatological therapies and advanced skincare formulations.

Quantitative Impact of this compound on Stratum Corneum Lipid Organization

The precise arrangement of lipids in the stratum corneum is paramount for its barrier function. This compound plays a crucial role in the formation and stability of the lamellar structures. Its interactions with other lipids, particularly cholesterol and free fatty acids, dictate the phase behavior and dimensions of the lipid matrix.

Table 1: Influence of this compound on Lamellar Repeat Spacing in Stratum Corneum Model Systems

| Lipid Composition (molar ratio) | Technique | Temperature (°C) | Lamellar Repeat Spacing (Å) | Observations |

| CER[NP]-C24 / CHOL / TA (1:1:1) | Neutron Diffraction | 32 | 54.2 and 43.0 | Coexistence of two lipid phases. The thicker phase is proposed to contain CER[NP]-C24 in a hairpin conformation, while the thinner phase contains CER[NP]-C24 in a V-shape conformation.[2][9] |

| CER[NP] / CER[AP] / CHOL / Lignoceric Acid (2:1 ratio) | Neutron Diffraction | N/A | 54.5 ± 0.1 | Simulates the native SC lipid matrix with overlapping long C24 chains.[10] |

| CER NS / CER NP / other CERs / CHOL / FFAs | X-ray Diffraction | N/A | ~130 and ~60 | Presence of both Long Periodicity Phase (LPP) and Short Periodicity Phase (SPP). The ratio of CER NP to other ceramides influences the stability and prevalence of these phases.[11] |

CER[NP]-C24: N-(non-hydroxy-tetracosanoyl)-phytosphingosine; CHOL: Cholesterol; TA: Tetracosanoic Acid; CER[AP]: α-hydroxy-phytosphingosine ceramide; CER NS: N-stearoyl-sphingosine.

Experimental Protocols

A variety of biophysical and analytical techniques are employed to investigate the role of this compound in stratum corneum lipid organization. Below are detailed methodologies for key experiments.

Preparation of Stratum Corneum Lipid Model Systems (Liposomes)

This protocol describes the preparation of multilamellar vesicles (liposomes) that mimic the lipid composition of the stratum corneum, suitable for biophysical characterization.

Materials:

-

This compound

-

Cholesterol

-

Palmitic acid (or other free fatty acid)

-

Chloroform/methanol (2:1, v/v)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Sonicator (bath or probe)

-

Extruder (optional)

Procedure:

-

Lipid Dissolution: Dissolve this compound, cholesterol, and palmitic acid in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask to achieve the desired molar ratio (e.g., 1:1:1).[12]

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids (typically 45-60°C) to form a thin lipid film on the flask wall.

-

Hydration: Hydrate (B1144303) the lipid film with PBS (pH 7.4) by vortexing or gentle agitation. The temperature of the PBS should be above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).[12]

-

Sonication: Sonicate the MLV suspension using a bath or probe sonicator to reduce the size and lamellarity of the vesicles, forming small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

-

Extrusion (Optional): For a more uniform vesicle size distribution, the liposome (B1194612) suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

X-ray and Neutron Diffraction

These techniques are powerful for determining the lamellar organization and repeat distances of the lipid phases.

Sample Preparation:

-

Prepare a concentrated lipid suspension as described in section 3.1.

-

Deposit the lipid suspension onto a solid substrate (e.g., silicon wafer or quartz glass).[2]

-

Anneal the sample by subjecting it to cycles of heating (above the lipid phase transition temperature) and cooling in a humidity-controlled chamber to promote the formation of well-ordered, stacked lipid lamellae.

Instrumentation and Data Acquisition (Representative):

-

X-ray Diffraction (XRD):

-

Use a small-angle X-ray scattering (SAXS) instrument with a Cu Kα radiation source.

-

Mount the sample in a temperature and humidity-controlled cell.

-

Collect diffraction patterns over a range of scattering angles (2θ).

-

-

Neutron Diffraction:

-

Utilize a neutron diffractometer at a research reactor or spallation source.

-

For contrast variation studies, hydrate the lipid film with D₂O/H₂O mixtures of varying ratios.[13]

-

Collect diffraction data as a function of the scattering vector, Q.

-

Data Analysis:

-

From the positions of the Bragg peaks in the diffraction pattern, calculate the lamellar repeat distance (d-spacing) using Bragg's law (nλ = 2d sinθ for XRD; Q = 2π/d for neutron diffraction).

-

The number and intensity of the diffraction orders provide information about the electron or scattering length density profile of the lipid lamellae, which can be used to model the molecular arrangement of the lipids.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information on the conformational order and packing of the lipid acyl chains.

Sample Preparation:

-

Prepare a thin film of the SC lipid model on an ATR crystal (e.g., ZnSe or Ge) by evaporating a solution of the lipids.

Instrumentation and Data Acquisition:

-

Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory and a temperature-controlled stage.

-

Record spectra over the mid-IR range (typically 4000-400 cm⁻¹).

Data Analysis:

-

Analyze the positions of the C-H stretching vibration peaks (symmetric, νs(CH₂), around 2850 cm⁻¹ and asymmetric, νas(CH₂), around 2920 cm⁻¹). Lower peak positions indicate a higher degree of acyl chain conformational order (trans conformation).

-

Examine the CH₂ scissoring and rocking vibrations to distinguish between different lateral packing arrangements (e.g., orthorhombic vs. hexagonal).[6][14]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ceramide Quantification

LC-MS/MS is a highly sensitive and specific method for the quantitative analysis of this compound and other ceramides in biological samples or model systems.

Sample Preparation (from Stratum Corneum):

-

Tape Stripping: Collect stratum corneum samples from the skin using adhesive tape.

-

Lipid Extraction: Extract the lipids from the tape strips using a solvent mixture such as chloroform/methanol.

-

Sample Clean-up: Perform solid-phase extraction (SPE) to remove interfering substances and enrich the ceramide fraction.

Instrumentation and Data Acquisition:

-

Liquid Chromatography: Use a reversed-phase or normal-phase HPLC system to separate the different ceramide species.

-

Mass Spectrometry: Couple the HPLC to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[4]

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification of this compound, using specific precursor-to-product ion transitions.

Data Analysis:

-

Quantify the amount of this compound by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard and a calibration curve generated with known concentrations of a this compound standard.[1][15]

Visualization of Pathways and Workflows

This compound and Keratinocyte Differentiation Signaling

This compound not only plays a structural role but is also involved in signaling pathways that regulate keratinocyte differentiation, a crucial process for the formation of a healthy stratum corneum.

Caption: this compound-mediated signaling in keratinocyte differentiation.

Experimental Workflow for Characterizing this compound-Containing Stratum Corneum Models

The following diagram illustrates a typical experimental workflow for the preparation and biophysical characterization of SC lipid models containing this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. request.delmic.com [request.delmic.com]

- 4. Kao | Simultaneous analysis of ceramides and other intercellular lipids in the stratum corneum [kao.com]

- 5. researchgate.net [researchgate.net]

- 6. Increased Levels of Short-Chain Ceramides Modify the Lipid Organization and Reduce the Lipid Barrier of Skin Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long and very long lamellar phases in model stratum corneum lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase separation in ceramide[NP] containing lipid model membranes: neutron diffraction and solid-state NMR - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 10. Investigation of a CER[NP]- and [AP]-Based Stratum Corneum Modeling Membrane System: Using Specifically Deuterated CER Together with a Neutron Diffraction Approach. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. The Design and Optimization of this compound-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Disposition of ceramide in model lipid membranes determined by neutron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

Ceramide NP Signaling Pathways in Skin Inflammation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide NP, a fundamental component of the stratum corneum, is integral to maintaining skin barrier integrity and homeostasis. A deficiency in this compound is a hallmark of inflammatory skin conditions such as atopic dermatitis and psoriasis, leading to compromised barrier function and heightened inflammatory responses. This technical guide provides a comprehensive overview of the signaling pathways modulated by this compound in the context of skin inflammation. We delve into the molecular mechanisms through which this compound influences key inflammatory cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, this guide presents quantitative data on the impact of this compound on inflammatory markers and provides detailed experimental protocols for the investigation of its signaling roles in skin cells. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex processes involved. This document serves as a critical resource for researchers and professionals in dermatology and drug development, aiming to elucidate the therapeutic potential of this compound in treating inflammatory skin diseases.

Introduction to this compound and its Role in Skin Barrier Function

Ceramides (B1148491) are a class of lipid molecules that are major constituents of the stratum corneum, the outermost layer of the epidermis.[1] They are composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond.[1] Among the various classes of ceramides, this compound (N-stearoyl-phytosphingosine) is one of the most abundant in healthy human skin, constituting a significant portion of the total ceramide content.[2]

The primary function of this compound is to contribute to the formation and maintenance of the skin's permeability barrier.[1][2] Along with cholesterol and free fatty acids, ceramides form a highly organized lipid matrix in the intercellular spaces of the stratum corneum, which prevents transepidermal water loss (TEWL) and protects the underlying tissues from external insults such as allergens, irritants, and pathogens.[2]

A deficiency in this compound and other ceramides has been strongly implicated in the pathogenesis of inflammatory skin diseases, including atopic dermatitis (AD) and psoriasis.[3] In these conditions, reduced ceramide levels lead to a defective skin barrier, increased TEWL, and enhanced penetration of irritants and allergens, which in turn triggers an inflammatory cascade.[3] Replenishing the skin's ceramide content, particularly with topical application of this compound, has been shown to improve skin hydration, reduce inflammation, and alleviate the clinical symptoms of these disorders.[2]

This compound Signaling in Skin Inflammation

Beyond its structural role, this compound and other ceramides are now recognized as important signaling molecules that can modulate various cellular processes, including inflammation, proliferation, and apoptosis.[3] In the context of skin inflammation, this compound can influence key signaling pathways that regulate the expression of pro-inflammatory mediators.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated keratinocytes, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitor, IκBα.[4] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This allows the active NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes.[4]

Ceramides have been shown to influence NF-κB signaling, although the exact mechanism is complex and can be cell-type dependent. Some studies suggest that ceramides can activate NF-κB by promoting the processing of the p105 precursor protein to the active p50 subunit.[5] This leads to the formation of p50 homodimers which can have a repressive effect on the transcription of certain inflammatory genes. Conversely, other evidence suggests that ceramides may inhibit NF-κB activation by interfering with the function of Protein Kinase C (PKC) isozymes that are critical for IKK activation.

The following diagram illustrates the general NF-κB signaling pathway and potential points of modulation by this compound.

Regulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a wide range of cellular processes, including inflammation, stress responses, and cell differentiation. In the context of skin inflammation, the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways are particularly important. Activation of these pathways in keratinocytes can lead to the production of pro-inflammatory cytokines and chemokines.

Ceramides have been shown to activate the p38 MAPK and JNK pathways.[6] This activation can be mediated through the upstream kinase, Apoptosis Signal-regulating Kinase 1 (ASK1).[6] Ceramide can lead to the upregulation of Thioredoxin-interacting protein (Txnip), which in turn binds to and inhibits the antioxidant protein Thioredoxin (Trx).[6] The inhibition of Trx releases its inhibitory effect on ASK1, leading to ASK1 activation and subsequent phosphorylation and activation of the p38 and JNK pathways.[6]

The following diagram illustrates the this compound-mediated activation of the MAPK pathway.

Interaction with Toll-like Receptors (TLRs) and the Inflammasome

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). Keratinocytes express several TLRs, and their activation can trigger inflammatory responses. Some studies suggest that ceramides can act as agonists for TLR4, thereby initiating a TLR4-dependent inflammatory response.[7] This may represent a mechanism by which disruptions in the skin's lipid barrier can be sensed by the innate immune system.

The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. There is emerging evidence that ceramides can activate the NLRP3 inflammasome, potentially through the generation of mitochondrial reactive oxygen species (ROS).[8]

Quantitative Data on the Effects of this compound in Skin Inflammation

The following tables summarize quantitative data from various studies on the effects of this compound and other ceramides on markers of skin barrier function and inflammation.

Table 1: Effect of Ceramide-Containing Formulations on Skin Barrier Function

| Parameter | Treatment | Duration | Result | Reference |

| Transepidermal Water Loss (TEWL) | Ceramide-containing moisturizer | 28 days | Significantly reduced TEWL compared to placebo in eczema patients. | [2] |

| Skin Hydration | Ceramide-containing moisturizer | 28 days | Significantly improved skin hydration compared to placebo in eczema patients. | [2] |

| Skin Water Content | Topical ceramides | 4 weeks | Increased skin water content by 38% in dry skin. | [2] |

Table 2: this compound Levels in Healthy vs. Inflamed Skin

| Condition | This compound Levels | Ceramide [NP]/[NS] Ratio | Reference |

| Atopic Dermatitis (non-lesional) | No significant difference | Significantly lower than healthy controls | [9] |

| Psoriasis (non-lesional) | No significant difference | Significantly lower than healthy controls | [9] |

| Atopic Dermatitis (lesional) | Decreased | Significantly lower than healthy controls | [3] |

Table 3: In Vitro Effects of this compound on Keratinocyte Gene Expression

| Gene | Treatment | Cell Type | Result | Reference |

| Filaggrin (FLG) | HP-C. sinensis CER NP | Keratinocytes | Significantly enhanced expression | [10] |

| Caspase-14 (CASP14) | HP-C. sinensis CER NP | Keratinocytes | Significantly enhanced expression | [10] |

| Involucrin (IVL) | HP-C. sinensis CER NP | Keratinocytes | Significantly enhanced expression | [10] |

| Interleukin-6 (IL-6) | Test cream with this compound | Human Skin | Significantly decreased levels | [10] |

| Interleukin-13 (IL-13) | Test cream with this compound | Human Skin | Significantly decreased levels | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the signaling pathways of this compound in skin inflammation.

In Vitro Model: this compound Treatment of HaCaT Keratinocytes

The spontaneously immortalized human keratinocyte cell line, HaCaT, is a widely used in vitro model to study keratinocyte biology and response to various stimuli.

4.1.1. HaCaT Cell Culture

-

Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Cell Maintenance: Culture HaCaT cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.[11]

-

Subculture: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS) without calcium and magnesium.[12] Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.[12] Neutralize trypsin with complete culture medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks or experimental plates.[11]

4.1.2. This compound Treatment

-

Cell Seeding: Seed HaCaT cells in 6-well or 12-well plates at a density that will result in approximately 70-80% confluency at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution in serum-free culture medium to the desired final concentrations. A vehicle control containing the same concentration of the solvent should be prepared.

-

Treatment: Remove the culture medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

-

Incubation: Incubate the cells for the desired time points (e.g., 30 minutes, 1 hour, 6 hours, 24 hours) depending on the specific signaling event or endpoint being investigated.

Analysis of NF-κB Activation by Western Blot

Western blotting is used to detect the levels of specific proteins in cell lysates, such as the phosphorylated and total forms of NF-κB subunits and IκBα.

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[14]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65 and IκBα overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.[14]

Measurement of Cytokine Secretion by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of secreted cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[15]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour.[16]

-

Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of a known concentration of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.[15]

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.[16]

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 20-30 minutes.[15]

-

Substrate Addition: Wash the plate and add a TMB substrate solution. A color change will develop.[15]

-

Stop Reaction and Read Plate: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.[15]

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.[15]

Lipid Extraction and Ceramide Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the precise identification and quantification of different ceramide species.

-

Lipid Extraction:

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent.[20]

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.[21]

-

Separate the different ceramide species based on their chromatographic properties.[21]

-

Identify and quantify the individual ceramide species based on their mass-to-charge ratio and fragmentation patterns.[21]

-

Conclusion

This compound plays a dual role in the skin, serving as both a critical structural component of the epidermal barrier and a bioactive signaling molecule. Its deficiency is a key factor in the pathogenesis of inflammatory skin diseases. Understanding the intricate signaling pathways modulated by this compound, particularly its influence on the NF-κB and MAPK cascades, provides a molecular basis for its therapeutic effects. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the precise mechanisms of this compound action and to explore its potential in the development of novel therapies for skin inflammation. Continued research in this area is crucial for translating our understanding of ceramide biology into effective clinical strategies for a range of debilitating skin conditions.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. 2250.care [2250.care]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceramide as a TLR4 agonist; a putative signalling intermediate between sphingolipid receptors for microbial ligands and TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. HaCaT Cell Culture Guide [absin.net]

- 13. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. bowdish.ca [bowdish.ca]

- 16. Cytokine Elisa [bdbiosciences.com]

- 17. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]

- 18. cellntec.com [cellntec.com]

- 19. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

Ceramide NP: A Linchpin in Skin Microbiome Homeostasis and Barrier Integrity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ceramide NP, a fundamental component of the skin's lipid barrier, plays a pivotal role in maintaining cutaneous homeostasis. Beyond its structural function, emerging evidence elucidates its profound impact on the skin microbiome, influencing microbial composition and thwarting the proliferation of pathogenic species. This technical guide provides a comprehensive analysis of the mechanisms through which this compound modulates the skin microbiome, supported by quantitative data from relevant studies, detailed experimental protocols, and visualizations of key biological pathways and workflows. A thorough understanding of these interactions is paramount for the development of innovative therapeutic strategies targeting a spectrum of dermatological conditions characterized by barrier dysfunction and microbial dysbiosis.

Introduction: The Symbiotic Relationship Between the Skin Barrier and its Microbiome

The human skin is a complex ecosystem where the integrity of the epidermal barrier and a balanced microbiome are inextricably linked. The stratum corneum, the outermost layer of the epidermis, is often described as a "brick and mortar" structure, with corneocytes (bricks) embedded in a lipid-rich matrix (mortar). Ceramides (B1148491), accounting for approximately 50% of the lipids in this matrix, are critical for maintaining the barrier's structural integrity and regulating its permeability.[1] A compromised skin barrier, often characterized by depleted ceramide levels, is a hallmark of various inflammatory skin conditions, including atopic dermatitis and psoriasis.[2]

This barrier dysfunction not only leads to increased transepidermal water loss (TEWL) and penetration of allergens and irritants but also creates an environment conducive to dysbiosis—an imbalance in the skin's microbial community. A healthy skin microbiome, dominated by commensal bacteria such as Staphylococcus epidermidis, contributes to host defense by competing with pathogens and producing antimicrobial peptides (AMPs).[3] In contrast, dysbiosis, often marked by an overgrowth of pathogenic species like Staphylococcus aureus, can exacerbate inflammation and further compromise barrier function.

This compound, a specific subtype of ceramide composed of a phytosphingosine (B30862) base and a non-hydroxy fatty acid, is particularly crucial for skin health. Its structure closely mimics the ceramides naturally found in the skin, allowing for seamless integration into the lipid matrix to repair and reinforce the barrier.[1][4] This guide delves into the intricate interplay between this compound and the skin microbiome, exploring its mechanisms of action and the experimental evidence supporting its role in maintaining a healthy cutaneous ecosystem.

The Role of this compound in Skin Barrier Function

A robust skin barrier is the first line of defense against external aggressors and is essential for preventing the colonization of pathogenic microorganisms. This compound contributes to this defense through several key mechanisms:

-

Structural Reinforcement: this compound integrates into the lamellar lipid structure of the stratum corneum, filling the gaps between corneocytes to create a more resilient and impermeable barrier.[1][4] This prevents the entry of pathogens and allergens that could trigger inflammatory responses and disrupt the microbial balance.

-

Hydration and pH Regulation: By reducing TEWL, this compound helps maintain optimal skin hydration.[4] A well-hydrated stratum corneum supports the enzymatic processes necessary for its own maintenance and helps maintain the skin's naturally acidic pH. This acidic environment, often referred to as the "acid mantle," is crucial for inhibiting the growth of pathogenic bacteria while favoring the proliferation of beneficial commensal microbes.[3]

-

Modulation of Inflammatory Responses: A compromised barrier allows for the penetration of irritants and pathogens, leading to chronic inflammation. By restoring barrier integrity, this compound helps to reduce this inflammatory cascade, creating a more favorable environment for a healthy microbiome to thrive.[1]

Impact of this compound on Skin Microbiome Composition: Quantitative Insights

While direct clinical trials exclusively investigating the impact of topical this compound on the skin microbiome are limited, studies on ceramide-containing moisturizers provide valuable quantitative data. These studies suggest a positive correlation between improved barrier function through ceramide application and a healthier microbial composition.

One study investigating the effects of a moisturizing lotion on subjects with cosmetic dry skin observed significant changes in both skin lipid content and microbiome composition.[5] While the lotion contained a mixture of ingredients, the findings provide relevant insights into the potential effects of improving the lipid barrier, a primary function of this compound.

Table 1: Changes in Skin Microbiome Composition and Barrier Function Following Moisturizer Application [5]

| Parameter | Baseline (Mean ± SD) | Post-Intervention (Mean ± SD) | Fold Change | p-value |

| Microbiome | ||||

| Total Bacteria (qPCR) | - | - | No Significant Change | - |

| S. epidermidis (qPCR) | - | - | Statistically Significant Increase | < 0.01 |

| Barrier Function | ||||

| Total Ceramides (pmol/µg protein) | 2.85 ± 0.70 | 3.80 ± 0.71 | 1.33 | ≤ 0.0001 |

| Total Free Fatty Acids (pmol/µg protein) | 51.06 ± 25.63 | 134.05 ± 68.07 | 2.63 | < 0.001 |

| Cholesterol (pmol/µg protein) | 29.85 ± 11.51 | 32.35 ± 10.66 | 1.08 | 0.081 |

| Skin Hydration (Corneometer) | 22.6 ± 5.7 | 44.0 ± 10.2 | 1.95 | < 0.0001 |

Note: The moisturizer used in this study was a complex formulation, and the observed effects cannot be solely attributed to this compound. However, the significant increase in ceramide levels correlates with the positive changes in the microbiome.

Another study on a moisturizer formulated for eczema-prone and sensitive skin, which included barrier-repairing ingredients, showed a significant increase in bacterial species richness (alpha diversity) after 21 days of use.[6]

Table 2: Change in Skin Microbiome Alpha Diversity with a Barrier-Repairing Moisturizer [6]

| Diversity Metric | Baseline (Mean) | After 21 Days (Mean) | Change | p-value |

| Species Richness | - | - | Significantly Increased in 10/12 participants | < 0.05 |

These findings suggest that by improving skin barrier function and increasing the availability of key lipids like ceramides, it is possible to foster a more diverse and healthy skin microbiome, characterized by an increase in beneficial bacteria like S. epidermidis.

Signaling Pathways and Mechanisms of Action

The influence of this compound on the skin microbiome extends beyond its structural role and involves complex signaling pathways within keratinocytes.

This compound and Antimicrobial Peptide (AMP) Production

One of the key mechanisms by which the skin defends against pathogens is through the production of antimicrobial peptides (AMPs). This compound can indirectly influence the expression of these crucial molecules.

-

PPARα Activation: Topical application of pseudoceramides has been shown to stimulate the expression of Peroxisome Proliferator-Activated Receptor-alpha (PPARα) in the epidermis.[7] Activated PPARα can, in turn, upregulate the expression of genes involved in barrier function and antimicrobial defense.[7]

Below is a diagram illustrating the proposed signaling pathway:

Indirect Influence on Microbiome Composition

By strengthening the skin barrier, this compound creates an environment that is less favorable for pathogenic bacteria and more supportive of commensal organisms.

Experimental Protocols

Reproducible and standardized methodologies are crucial for advancing our understanding of the skin microbiome. Below are detailed protocols for key experiments cited in the context of ceramide and skin microbiome research.

Skin Sample Collection for Microbiome Analysis

This protocol outlines a non-invasive method for collecting microbial samples from the skin surface.

Materials:

-

Sterile swabs with a flocked nylon tip

-

Sterile collection tubes containing a preservation solution (e.g., SCF-1 solution)

-

Sterile gloves

-

70% ethanol (B145695) for skin cleansing (if required by study design)

-

Schematics for documenting collection sites[3]

Procedure:

-

Subject Preparation: Instruct subjects to avoid using soaps, lotions, or any topical products on the sampling area for a specified period (e.g., 24 hours) prior to collection.[8]

-

Site Selection and Documentation: Identify the skin area for sampling. Document the exact location using schematics and anatomical landmarks to ensure consistency in longitudinal studies.[3]

-

Sampling: a. Don sterile gloves. b. Moisten the swab tip with the preservation solution from the collection tube. c. Firmly rub the swab over the defined skin area (e.g., a 2 cm x 2 cm square) for a standardized duration (e.g., 30-60 seconds). Midway through, rotate the swab to ensure the entire tip surface comes into contact with the skin.[3]

-

Sample Preservation: Immediately place the swab head into the collection tube, break the shaft at the designated breakpoint, and seal the tube tightly.

-

Storage: Store the collected samples at -80°C until DNA extraction.[9]

DNA Extraction from Skin Swabs

This protocol describes a common method for extracting microbial DNA from skin swabs, optimized for low biomass samples.

Materials:

-

DNA extraction kit suitable for microbial DNA from low biomass samples (e.g., QIAamp PowerFecal Pro DNA Kit)[10]

-

Lysis buffer

-

Proteinase K

-

Bead-beating tubes

-

Microcentrifuge

-

Vortex mixer

-

Incubator

Procedure:

-

Lysis: a. Thaw the skin swab sample. b. Transfer the swab head and preservation solution to a bead-beating tube containing lysis buffer and Proteinase K. c. Incubate at a temperature and duration optimized for bacterial cell wall lysis (e.g., 65°C for 10 minutes). d. Perform mechanical lysis by bead-beating for a specified time and intensity.

-

DNA Purification: Follow the manufacturer's instructions for the chosen DNA extraction kit, which typically involves: a. Binding the DNA to a silica (B1680970) membrane spin column. b. Washing the column to remove inhibitors and contaminants. c. Eluting the purified DNA in a low-salt buffer.

-

Quantification and Quality Control: a. Quantify the DNA concentration using a fluorometric method (e.g., Qubit). b. Assess DNA purity using a spectrophotometer (A260/A280 and A260/A230 ratios).

16S rRNA Gene Sequencing and Analysis

This protocol provides an overview of the workflow for characterizing the bacterial composition of the skin microbiome.

Workflow Diagram:

1. 16S rRNA Gene Amplification:

-

Amplify the hypervariable regions (e.g., V3-V4) of the 16S rRNA gene using universal primers such as Pro341F and Pro805R.[10]

-

Perform PCR in triplicate for each sample to minimize amplification bias.[11]

2. Library Preparation:

-

Clean up the PCR products to remove primers and dNTPs.

-

Perform a second round of PCR to attach sequencing adapters and barcodes for multiplexing.

-

Purify and quantify the final library.

3. Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform, such as the Illumina MiSeq.

4. Bioinformatics Analysis:

-

Quality Control: Trim low-quality reads and remove adapter sequences.

-

Denoising/OTU Clustering: Use pipelines like DADA2 or QIIME 2 to infer amplicon sequence variants (ASVs) or cluster sequences into operational taxonomic units (OTUs).[12]

-

Taxonomic Assignment: Assign taxonomy to ASVs/OTUs using a reference database (e.g., SILVA, Greengenes).

-

Diversity Analysis:

-

Alpha diversity: Calculate metrics such as the Shannon index and Chao1 to assess within-sample diversity.[5]

-

Beta diversity: Use metrics like Bray-Curtis dissimilarity or UniFrac distances to compare microbial community composition between samples.

-

Conclusion and Future Directions

This compound is a cornerstone of skin barrier function, and its role in maintaining a healthy skin microbiome is becoming increasingly evident. By reinforcing the physical barrier, regulating hydration and pH, and potentially modulating innate immune responses, this compound contributes to an environment that favors commensal microorganisms and suppresses the growth of pathogens. While direct clinical evidence specifically for this compound is still emerging, studies on ceramide-containing formulations strongly support its beneficial impact on the skin microbiome.

Future research should focus on clinical trials designed to specifically quantify the effects of topical this compound on the skin microbiome, using shotgun metagenomics to provide a higher-resolution view of taxonomic and functional changes. Furthermore, elucidating the precise molecular mechanisms and signaling pathways through which this compound and its metabolites interact with both host cells and resident microbes will be crucial for the development of targeted and effective therapies for a wide range of skin disorders. The continued exploration of the this compound-microbiome axis holds immense promise for the future of dermatology and personalized skincare.

References

- 1. This compound: What It Is and Why It Matters - Creative Proteomics [creative-proteomics.com]

- 2. The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sequential.bio [sequential.bio]

- 4. 2250.care [2250.care]

- 5. Alteration of barrier properties, stratum corneum ceramides and microbiome composition in response to lotion application on cosmetic dry skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jddonline.com [jddonline.com]

- 7. Pseudoceramide stimulates peroxisome proliferator-activated receptor-α expression in a murine model of atopic dermatitis: molecular basis underlying the anti-inflammatory effect and the preventive effect against steroid-induced barrier impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dermatologytimes.com [dermatologytimes.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Ceramide NP: Molecular Structure, Physicochemical Properties, and Analytical Methodologies

Introduction: Ceramide NP, also known as Ceramide 3, is a pivotal lipid molecule naturally occurring in high concentrations within the stratum corneum, the outermost layer of the skin.[1][2][3] As a member of the sphingolipid family, it is a fundamental structural component of the skin's protective barrier, playing an indispensable role in moisture retention and defense against environmental aggressors.[1][4] This technical guide provides an in-depth analysis of the molecular structure, physicochemical properties, and biological functions of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies and data to support advanced research and formulation.

Molecular Structure of this compound

This compound is a subtype of ceramide distinguished by its specific molecular architecture. The nomenclature "NP" denotes a structure comprising a N ormal fatty acid linked to a P hytosphingosine base.[5][6][7] This composition is biomimetic, closely resembling the ceramides (B1148491) naturally present in the human epidermis, which allows it to integrate seamlessly into the skin's lipid layers.[1][6][8]

The molecule consists of a phytosphingosine (B30862) backbone that is N-acylated, typically with a saturated fatty acid such as stearic acid (C18) or palmitic acid (C16).[1][3][8][9] This structure imparts an amphipathic character to the molecule, featuring a hydrophilic head (the phytosphingosine base with its hydroxyl groups) and a hydrophobic tail (the fatty acid chain).[1][3][7] This dual nature is critical for its function in forming the lamellar lipid bilayers of the stratum corneum, which create a water-impermeable barrier.[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in biological systems and its formulation into therapeutic or cosmetic products. It typically presents as a white to off-white waxy solid or powder at room temperature.[4][12]

| Property | Value | Reference(s) |

| Molecular Weight | 582.0 g/mol | [8][10] |

| Chemical Formula | C₃₆H₇₁NO₄ | [8][10] |

| Appearance | White to off-white waxy solid/powder | [4][12] |

| Melting Point | 98-110°C or 195-205°C. This variation depends on purity, the specific fatty acid chain, and stereochemistry. The lower range is associated with unsaturated fatty acids. | [4][5][11][13] |

| Solubility | Water: Insoluble. Organic Solvents: Soluble in hot ethanol, propylene (B89431) glycol, and oils. Requires heating (>70°C) for dissolution in oil phases for formulation. | [4][5][12][14] |

| Hydrogen Bonding | The amide and hydroxyl groups act as hydrogen bond donors and acceptors, facilitating strong intermolecular interactions with other lipids like cholesterol. | [15][16][17] |

Thermal and Phase Behavior

This compound is known for its ability to form highly organized, tightly packed crystalline lamellar structures within the stratum corneum.[8] At lower temperatures, it adopts a highly ordered orthorhombic subcell packing, which is crucial for the skin barrier's integrity.[18] As temperature increases, it can undergo phase transitions to a hexagonal phase and eventually a disordered state.[18] This ordered arrangement, in conjunction with cholesterol and free fatty acids, creates the dense lipid matrix that minimizes water loss.

Biological Role and Signaling in the Skin Barrier

The primary function of this compound is structural. It is a major component of the extracellular lipid matrix in the stratum corneum, which is often described by the "brick and mortar" model. In this analogy, the corneocytes (terminally differentiated skin cells) are the "bricks," and the lipid matrix, rich in ceramides, acts as the "mortar."[2][7][8]

This compound, along with other lipids, forms lamellar bilayers that seal the spaces between corneocytes. This structure serves two critical functions:

-

Barrier against Water Loss: It significantly reduces transepidermal water loss (TEWL), thereby locking in moisture and maintaining skin hydration.[1][2][19]

-

Protection from External Threats: It forms a physical barrier that prevents the penetration of harmful external elements, such as pollutants, allergens, and pathogens.[1][8]

While not a signaling molecule in the classical sense, its structural role directly influences cellular health. A compromised barrier due to decreased ceramide levels can lead to increased TEWL, dryness, and inflammation, and is associated with skin conditions like eczema and psoriasis.[1][3] By restoring the barrier, this compound helps to reduce inflammatory triggers and calm irritated skin.[1][6] Its efficacy is maximized when formulated with other key barrier lipids, cholesterol and free fatty acids, often in a specific molar ratio to mimic the skin's natural composition.[20][21]

Experimental Protocols

Synthesis and Purification Workflow

This compound for commercial use can be derived from natural sources like yeast or plants, or produced synthetically to ensure high purity and consistency.[1][6] The synthetic process generally follows a multi-step workflow.

Methodology:

-

Condensation Reaction: The synthesis begins with the selection of raw materials, primarily a phytosphingosine base and a fatty acid (e.g., stearic acid). These precursors undergo a condensation reaction, forming an amide bond and releasing a water molecule to create the basic ceramide structure.[22]

-

Hydrogenation: The resulting molecule is then subjected to a hydrogenation process. This step adds hydrogen atoms to stabilize the structure, which improves its thermal stability and functional properties.[22]

-

Purification: Following hydrogenation, the crude ceramide is purified to remove unreacted precursors, by-products, and other impurities. This is typically achieved through methods such as filtration, washing with appropriate solvents, and drying.[22]

-

Quality Control: The final, purified this compound undergoes rigorous quality control testing to verify its identity, purity, and concentration, ensuring it meets the required specifications for use.[22]

Analytical Methods for Quality Control

A suite of analytical techniques is employed to ensure the quality, purity, and structural integrity of this compound.

-

High-Performance Liquid Chromatography (HPLC): This is a primary technique for quantifying this compound and separating it from impurities.[23][24]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Considered the gold standard, LC-MS/MS provides high sensitivity and specificity for both identifying and quantifying individual ceramide species by confirming their molecular weight and structure.[23][25]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers detailed structural elucidation of the ceramide molecule, including confirmation of the sphingoid base and fatty acid components, without requiring sample derivatization.[4][25]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This method identifies characteristic functional groups (e.g., amide, hydroxyl) within the molecule, providing a unique "fingerprint" to confirm its identity.[4][23]

Detailed Protocol: HPLC for Quantification of this compound in Cosmetic Formulations [24] This method was developed for the quantitative analysis of this compound in lotions, creams, and cleansers.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: C18 column.

-

Mobile Phase: Isocratic elution with Acetonitrile and Methanol in a 70:30 (v/v) ratio.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 20 °C.

-

Detection: UV detector (wavelength should be optimized, typically around 205-210 nm for lipids lacking strong chromophores).

-

Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., a mixture of the mobile phase components). Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Extract this compound from the formulation matrix using an appropriate solvent system. The extraction method will vary depending on the complexity of the cosmetic base. Centrifuge and filter the extract before injection.

-

Analysis and Quantification: Inject the prepared standard solutions and sample extracts. Identify the this compound peak based on retention time. Quantify the amount in the sample by comparing its peak area to the calibration curve. The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[24]

Conclusion

This compound is a cornerstone of skin barrier integrity. Its unique molecular structure, composed of a phytosphingosine base and a normal fatty acid, allows it to effectively integrate into the stratum corneum's lipid matrix. The physicochemical properties of this compound, particularly its ability to form highly ordered lamellar structures and engage in extensive hydrogen bonding, are fundamental to its biological role in preventing water loss and protecting the skin. For researchers and developers, a thorough understanding of these characteristics, supported by robust synthesis and analytical protocols, is essential for harnessing its full potential in advanced dermatological and cosmetic applications for skin barrier restoration and repair.

References

- 1. This compound: What It Is and Why It Matters - Creative Proteomics [creative-proteomics.com]

- 2. theskinbeneath.com [theskinbeneath.com]

- 3. soteriskin.com [soteriskin.com]

- 4. How to Choose Ceramide Raw NP: A Complete Buyer's Guide [plantin.alibaba.com]

- 5. specialchem.com [specialchem.com]

- 6. grandingredients.com [grandingredients.com]

- 7. anecochem.com [anecochem.com]

- 8. 2250.care [2250.care]

- 9. ulprospector.com [ulprospector.com]

- 10. This compound | C36H71NO4 | CID 57378373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound - Ataman Kimya [atamanchemicals.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. This compound [alexmo-cosmetics.de]

- 14. The Design and Optimization of this compound-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The 4,5-Double Bond of Ceramide Regulates Its Dipole Potential, Elastic Properties, and Packing Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Skin Barrier and Ceramide < REVIEW PAPER < SCIENCE < 기사본문 - THE K BEAUTY SCIENCE [en.thekbs.co.kr]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. regimenlab.com [regimenlab.com]

- 21. flychem.com [flychem.com]

- 22. This compound - Descrizione [tiiips.com]

- 23. nbinno.com [nbinno.com]

- 24. Development of this compound Analysis Method in Cosmetic Formulations Using Liquid Chromatography -Journal of the Society of Cosmetic Scientists of Korea [koreascience.kr]

- 25. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to Ceramide NP Precursors and Their Metabolic Fate in the Epidermis

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary permeability barrier, essential for preventing water loss and protecting against environmental insults.[1] This barrier's integrity is largely dependent on its unique lipid composition, a matrix of approximately 50% ceramides (B1148491), 25% cholesterol, and 15% free fatty acids.[2][3]